Tipiracil hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for colorectal adenocarcinoma and has 2 investigational indications.

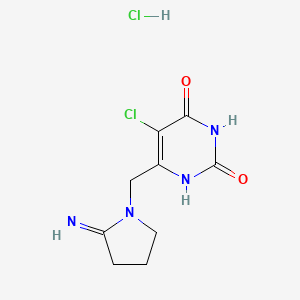

structure in first source

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHYQYACJRXCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027748 | |

| Record name | Tipiracil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183204-72-0 | |

| Record name | Tipiracil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipiracil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipiracil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIPIRACIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tipiracil Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tipiracil (B1663634) hydrochloride is a potent inhibitor of the enzyme thymidine (B127349) phosphorylase (TPase). It constitutes a critical component of the oral combination anticancer agent known as TAS-102, commercially available as Lonsurf®, where it is paired with the cytotoxic thymidine analog, trifluridine (B1683248). The primary function of tipiracil is not to exert direct cytotoxic effects but to modulate the pharmacokinetics of trifluridine. By preventing the rapid enzymatic degradation of trifluridine, tipiracil hydrochloride significantly increases its systemic bioavailability and exposure, thereby enabling trifluridine's primary antitumor mechanism: incorporation into cancer cell DNA leading to dysfunction and cell death.[1][2][3] This guide provides a detailed examination of tipiracil's mechanism, its synergistic relationship with trifluridine, relevant quantitative data, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Thymidine Phosphorylase Inhibition

The central mechanism of this compound is the potent and specific inhibition of thymidine phosphorylase (TPase).[4]

-

Role of Thymidine Phosphorylase (TPase): TPase is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. Crucially, TPase rapidly metabolizes fluorinated thymidine analogs, including trifluridine (FTD).[5][6] When FTD is administered alone, it undergoes extensive first-pass metabolism by TPase, primarily in the liver and gastrointestinal tract, into the inactive metabolite 5-(trifluoromethyl)uracil (B1200052) (FTY).[5][7] This rapid degradation results in low systemic bioavailability and suboptimal therapeutic efficacy.[6]

-

Tipiracil's Inhibitory Action: Tipiracil acts as a competitive inhibitor of TPase, effectively blocking the enzyme's ability to degrade FTD.[1][8] This inhibition is the cornerstone of the TAS-102 formulation, allowing therapeutic concentrations of FTD to be achieved through oral administration.[9] The co-administration of tipiracil with trifluridine results in a dramatic increase in FTD exposure, with studies showing an approximately 37-fold increase in the area under the curve (AUC) and a 22-fold increase in maximum plasma concentration (Cmax) compared to trifluridine administered alone.[1][6][10]

Synergistic Antitumor Effect with Trifluridine

Tipiracil's clinical utility is realized through its synergistic partnership with trifluridine. The combination, TAS-102, is formulated at a 1:0.5 molar ratio of trifluridine to tipiracil.[5][10]

-

Intracellular Activation of Trifluridine: Following oral administration and absorption, FTD is taken up by cancer cells. Inside the cell, it is sequentially phosphorylated by thymidine kinase (TK) to its active forms: trifluridine monophosphate (F3dTMP) and subsequently to trifluridine triphosphate (F3dTTP).[5][10]

-

Primary Cytotoxic Mechanism - DNA Incorporation: The predominant mechanism of TAS-102's antitumor activity is the incorporation of F3dTTP into DNA during the S-phase of the cell cycle.[11][12] This incorporation leads to the formation of faulty DNA, causing DNA strand breaks, interfering with DNA synthesis and function, and ultimately triggering cell death.[8][9][13] The extent of FTD incorporation into DNA correlates strongly with the antitumor activity of TAS-102 in preclinical models.[11][14]

-

Secondary Mechanism - Thymidylate Synthase (TS) Inhibition: The monophosphate metabolite, F3dTMP, also reversibly inhibits thymidylate synthase (TS), an enzyme critical for the synthesis of pyrimidines required for DNA replication.[10][12] However, this inhibition is less potent and more transient compared to that of other fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), positioning DNA incorporation as the primary driver of cytotoxicity.[10][14]

Tipiracil enables this entire process by ensuring that sufficient FTD is available systemically to be taken up by tumor cells for activation and DNA incorporation.

Postulated Secondary Mechanisms

Beyond its primary role, tipiracil may exert additional antitumor effects. TPase is also an angiogenic factor, known as platelet-derived endothelial cell growth factor (PD-ECGF).[7][15] By inhibiting TPase, tipiracil has the potential to exert anti-angiogenic effects, which could contribute to its overall efficacy.[15] However, the clinical significance of this proposed secondary mechanism has not been fully established.[5]

Quantitative Data Summary

The pharmacokinetic profile of this compound is characterized by its role in augmenting trifluridine exposure. Clinical trial data underscores the efficacy of the combination therapy.

Table 1: Pharmacokinetic Parameters of Tipiracil and Trifluridine (from TAS-102)

| Parameter | This compound | Trifluridine (with Tipiracil) | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | ≥27% | 57% (with Tipiracil) | [1][16] |

| Tmax (Time to Peak) | ~3 hours | ~2 hours | [13][15][16] |

| Half-life (t1/2) | ~2.4 hours (steady state) | ~2.1 hours (steady state) | [10][13][15] |

| Plasma Protein Binding | <8% | >96% | [7][15][16] |

| Metabolism | Not metabolized by CYP enzymes | Metabolized by TPase to FTY | [1][5][15] |

| Excretion | 50% feces, 27% urine (unchanged) | Renal (as FTY metabolite) | [1][7] |

| AUC Increase | N/A | ~37-fold (vs. FTD alone) | [6][10] |

| Cmax Increase | N/A | ~22-fold (vs. FTD alone) |[6] |

Table 2: Key Efficacy Data from Pivotal Phase III Clinical Trials

| Trial (Indication) | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference(s) |

|---|---|---|---|---|

| RECOURSE (Metastatic Colorectal Cancer) | TAS-102 | 7.1 months | 2.0 months | [10][17][18] |

| Placebo | 5.3 months | 1.7 months | [17][18] | |

| TAGS (Metastatic Gastric Cancer) | TAS-102 | 5.7 months | 2.0 months | [10] |

| | Placebo | 3.6 months | 1.8 months |[10] |

Key Experimental Methodologies

Protocol: Thymidine Phosphorylase (TP) Inhibition Assay

This spectrophotometric assay is fundamental for quantifying the inhibitory potential of compounds like tipiracil against TPase.

-

Principle: The assay measures the enzymatic conversion of thymidine to thymine. The formation of thymine results in an increase in absorbance at 290 nm, which can be monitored over time. An inhibitor will slow the rate of this absorbance change.[19][20]

-

Reagents:

-

Potassium Phosphate (B84403) Buffer (50 mM, pH 7.0)[20]

-

Thymidine Phosphorylase (TP) enzyme from E. coli (e.g., 0.058 units/well)[19][20]

-

Thymidine substrate solution (1.5 mM in buffer)[19]

-

Test Inhibitor (e.g., Tipiracil) dissolved in DMSO

-

96-well UV-transparent microplate

-

-

Procedure:

-

To each well of a 96-well plate, add 150 µL of potassium phosphate buffer.

-

Add 10 µL of the test inhibitor at various concentrations (or DMSO for control).

-

Add 20 µL of the TP enzyme solution to each well.

-

Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[19]

-

Initiate the reaction by adding 20 µL of the thymidine substrate solution to each well.

-

Immediately place the plate in a microplate reader and monitor the change in absorbance at 290 nm for 10-15 minutes.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using appropriate software.[20]

-

Protocol: Trifluridine DNA Incorporation Assay (by Flow Cytometry)

This method allows for the detection and quantification of FTD incorporated into the DNA of individual cells, which is the primary mechanism of cytotoxicity.

-

Principle: FTD incorporated into DNA can be detected by specific anti-bromodeoxyuridine (BrdU) monoclonal antibodies, as the antibody cross-reacts with the FTD structure within the DNA helix.[21][22] Flow cytometry is then used to quantify the fluorescence signal from antibody-stained cells.

-

Reagents:

-

Cell culture medium, flasks, and plates

-

Trifluridine/Tipiracil (TAS-102)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 70% ethanol)

-

Permeabilization/Denaturation Buffer (e.g., 2N HCl with 0.5% Triton X-100)

-

Neutralization Buffer (e.g., 0.1 M Sodium Borate, pH 8.5)

-

Anti-BrdU primary antibody (clone B44 or similar)[21]

-

Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

-

DNA stain (e.g., Propidium Iodide or DAPI)

-

-

Procedure:

-

Cell Treatment: Culture cancer cells to desired confluency and treat with various concentrations of TAS-102 for a specified period (e.g., 24-72 hours). Include an untreated control.

-

Harvest and Fix: Harvest cells via trypsinization, wash with PBS, and fix by adding cells dropwise into ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C.

-

Denaturation: Centrifuge fixed cells, remove ethanol, and resuspend in denaturation buffer for 30 minutes at room temperature. This step exposes the incorporated FTD within the DNA.

-

Neutralization: Add neutralization buffer to stop the denaturation reaction and wash the cells with a wash buffer (e.g., PBS with 1% BSA).

-

Antibody Staining: Incubate cells with the primary anti-BrdU antibody for 1 hour. Wash, then incubate with the fluorescent secondary antibody for 30-60 minutes in the dark.

-

DNA Staining: Wash cells and resuspend in a buffer containing a DNA stain like Propidium Iodide (which also requires RNase A treatment).

-

Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of FTD-positive cells and correlate fluorescence intensity with the level of incorporation.

-

Conclusion

This compound is a paradigm of pharmacokinetic modulation in modern cancer therapy. Its mechanism of action is elegantly focused: to inhibit thymidine phosphorylase, thereby preventing the degradation of its partner agent, trifluridine. This action dramatically increases the bioavailability and therapeutic window of trifluridine, allowing its potent cytotoxic effects—primarily mediated through DNA incorporation—to be realized. The success of the trifluridine/tipiracil combination validates the strategy of inhibiting drug metabolism pathways to enhance the efficacy of active compounds, providing a crucial therapeutic option for patients with refractory gastrointestinal cancers.

References

- 1. Tipiracil - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Trifluridine and Tipiracil Monograph for Professionals - Drugs.com [drugs.com]

- 6. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]

- 9. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 10. dovepress.com [dovepress.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. go.drugbank.com [go.drugbank.com]

- 13. reference.medscape.com [reference.medscape.com]

- 14. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. bccancer.bc.ca [bccancer.bc.ca]

- 17. Frontiers | TAS-102 (trifluridine/tipiracil) plus bevacizumab versus TAS-102 alone as salvage treatment options for metastatic colorectal cancer in routine clinical practice [frontiersin.org]

- 18. Trifluridine/Tipiracil (TAS‐102) in Refractory Metastatic Colorectal Cancer: A Multicenter Register in the Frame of the Italian Compassionate Use Program - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitoring trifluridine incorporation in the peripheral blood mononuclear cells of colorectal cancer patients under trifluridine/tipiracil medication - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tipiracil Hydrochloride: A Technical Guide to its Function as a Thymidine Phosphorylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipiracil (B1663634) hydrochloride is a potent inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression and the metabolism of certain chemotherapeutic agents. This technical guide provides an in-depth overview of tipiracil hydrochloride, including its mechanism of action, chemical properties, and its critical role in the combination drug Lonsurf® (trifluridine/tipiracil). The document details quantitative data on its inhibitory activity and pharmacokinetics, presents comprehensive experimental protocols for its study, and visualizes key pathways and workflows to support further research and development in oncology.

Introduction

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme with a dual role in cancer biology.[1][2] It is involved in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate.[3][4] Elevated levels of TP are found in various solid tumors and are associated with increased tumor angiogenesis, growth, metastasis, and poor prognosis.[1][2][5] Conversely, TP is essential for the activation of fluoropyrimidine prodrugs like capecitabine (B1668275).[1]

This compound is a potent and specific inhibitor of thymidine phosphorylase.[6][7] Its primary clinical application is as a component of the oral cytotoxic agent Lonsurf®, where it is combined with the thymidine-based nucleoside analog, trifluridine (B1683248).[8][9][10] By inhibiting TP, tipiracil prevents the rapid degradation of trifluridine, thereby significantly increasing its bioavailability and systemic exposure.[8][11] This allows trifluridine to be incorporated into the DNA of cancer cells, leading to DNA dysfunction and cell death.[9][12]

This guide serves as a technical resource for researchers and drug development professionals, offering detailed information on the biochemical and pharmacological properties of this compound.

Chemical and Physical Properties

Tipiracil is a pyrimidone derivative.[13][14] It is used in its hydrochloride salt form, which is a white crystalline powder.[8]

| Property | Value | Reference |

| IUPAC Name | 5-Chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride | [8] |

| Molecular Formula | C₉H₁₁ClN₄O₂·HCl | [6] |

| Molecular Weight | 279.12 g/mol | [6] |

| CAS Number | 183204-72-0 (HCl) | [8] |

| Solubility | 5 mg/mL in water; soluble in 0.01 M HCl and 0.01 M NaOH; slightly soluble in methanol (B129727); very slightly soluble in ethanol. | [8] |

Mechanism of Action

This compound is a competitive inhibitor of thymidine phosphorylase.[7] In the context of Lonsurf®, its primary role is to modulate the pharmacokinetics of trifluridine.

Inhibition of Trifluridine Metabolism

Trifluridine, the cytotoxic component of Lonsurf®, is rapidly metabolized by thymidine phosphorylase in the gut and liver to an inactive metabolite, 5-(trifluoromethyl)uracil (B1200052) (FTY).[10] This extensive first-pass metabolism results in low bioavailability of trifluridine when administered alone.[11] this compound inhibits this degradation, leading to a significant increase in the systemic exposure of trifluridine.[8][11] Studies have shown that co-administration of tipiracil with trifluridine increases the Cmax and AUC of trifluridine by 22-fold and 37-fold, respectively.[8][11]

Anti-Angiogenic Potential

Thymidine phosphorylase itself is an angiogenic factor.[3][5] By inhibiting TP, tipiracil may also exert an anti-angiogenic effect, although the clinical significance of this is not yet fully established.[10][15]

Quantitative Data

Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of tipiracil against thymidine phosphorylase.

| Parameter | Enzyme Source | Value | Reference |

| IC₅₀ | Human Placental TPase | 35 nM | [7] |

| IC₅₀ | E. coli TP | 20 nM, 35 nM | [16] |

| Kᵢ | E. coli TP | 17 nM, 20 nM | [16] |

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in cancer patients.

| Parameter | Value | Condition | Reference |

| Bioavailability | ≥27% | Oral administration | [8] |

| Tₘₐₓ | ~3 hours | Cancer patients | [8] |

| Protein Binding | <8% | Human plasma | [8] |

| Elimination Half-life (t₁/₂) | 2.1 - 2.4 hours | Day 1 to Day 12 | [8] |

| Metabolism | Not metabolized by CYP enzymes; minor hydrolysis to 6-hydroxymethyluracil | - | [8] |

| Excretion | 50% in feces (unchanged), 27% in urine (unchanged) | - | [8] |

Clinical Efficacy of Lonsurf® (Trifluridine/Tipiracil)

The efficacy of Lonsurf® has been demonstrated in several key clinical trials for metastatic colorectal cancer (mCRC) and metastatic gastric cancer (mGC).

| Trial Name | Cancer Type | Key Finding | Reference |

| RECOURSE | mCRC | Median Overall Survival (OS) of 7.2 months with Lonsurf vs. 5.2 months with placebo. | [17] |

| TAGS | mGC | Median OS of 5.7 months with Lonsurf vs. 3.6 months with placebo. | [17] |

| SUNLIGHT | mCRC | Median OS of 10.8 months with Lonsurf + bevacizumab vs. 7.5 months with Lonsurf alone. | [17] |

Experimental Protocols

In Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methodologies described in the literature for determining the inhibitory activity of compounds against thymidine phosphorylase.

Materials:

-

Recombinant E. coli or human thymidine phosphorylase (TP)

-

Thymidine (substrate)

-

This compound or other test compounds

-

50 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 290 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of thymidine in the potassium phosphate buffer.

-

Dissolve the TP enzyme in the potassium phosphate buffer to the desired concentration (e.g., 0.058 U/well).

-

Prepare stock solutions of this compound and test compounds in DMSO. Further dilute in the buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

-

Assay Setup:

-

In a 96-well plate, add 150 µL of 50 mM potassium phosphate buffer (pH 7.0) to each well.

-

Add 10 µL of the test compound solution (or vehicle control) to the appropriate wells.

-

Add 20 µL of the TP enzyme solution to all wells except the blank.

-

-

Pre-incubation:

-

Incubate the plate at 30°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the thymidine substrate solution (e.g., 1.5 mM final concentration).

-

Immediately measure the change in absorbance at 290 nm over a period of 10 minutes using a microplate spectrophotometer. The conversion of thymidine to thymine results in a decrease in absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice. Specific details may need to be optimized based on the experimental design.[17]

Materials:

-

This compound

-

Appropriate vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose)

-

Male/female mice (e.g., CD-1 or as appropriate for the study)

-

Gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

Centrifuge

-

-80°C freezer

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing:

-

Acclimate mice to the facility for at least one week before the study.

-

Fast mice overnight before dosing, with free access to water.

-

Prepare the dosing formulation of this compound in the vehicle at the desired concentration.

-

Administer a single oral dose of this compound to each mouse via gavage. Record the exact time of dosing.

-

-

Blood Sample Collection:

-

Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein. Anesthesia may be required for some collection methods.

-

Collect blood into heparinized tubes.

-

-

Plasma Preparation:

-

Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis of this compound in Plasma:

-

Sample Preparation: Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant containing this compound using a validated LC-MS/MS method. This typically involves a C18 column and a mobile phase gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

Quantification: Quantify the concentration of this compound in each sample by comparing the peak area to a standard curve prepared in blank plasma.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t₁/₂ using non-compartmental analysis software.

-

Signaling Pathways and Logical Relationships

Role of Thymidine Phosphorylase in Cancer Progression

Thymidine phosphorylase plays a multifaceted role in the tumor microenvironment, promoting cancer progression through various mechanisms.

Conclusion

This compound is a well-characterized, potent inhibitor of thymidine phosphorylase with a clearly defined role in enhancing the efficacy of trifluridine in the treatment of metastatic colorectal and gastric cancers. Its mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical benefit in combination therapy underscore its importance in modern oncology. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to further understand and leverage the therapeutic potential of thymidine phosphorylase inhibition. Continued research into the broader applications of this compound, including its potential anti-angiogenic effects, may open new avenues for cancer therapy.

References

- 1. air.unimi.it [air.unimi.it]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpar.com [ijpar.com]

- 4. Engineering of the Recombinant Expression and PEGylation Efficiency of the Therapeutic Enzyme Human Thymidine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bio-rad.com [bio-rad.com]

- 7. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking [mdpi.com]

- 11. Anti-Thymidine Phosphorylase Antibodies | Invitrogen [thermofisher.com]

- 12. Structures of native human thymidine phosphorylase and in complex with 5-iodouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dctd.cancer.gov [dctd.cancer.gov]

- 17. Induction of thymidine phosphorylase activity and enhancement of capecitabine efficacy by taxol/taxotere in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tipiracil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipiracil (B1663634) hydrochloride is a potent inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme pivotal in the catabolism of the cytotoxic agent trifluridine (B1683248). By preventing the breakdown of trifluridine, tipiracil hydrochloride significantly enhances its bioavailability and systemic exposure, thereby augmenting its anti-tumor efficacy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended to support research, clinical development, and scientific understanding of this important pharmacological agent. This compound is a component of the oral combination anticancer drug TAS-102 (Lonsurf®), which combines trifluridine and this compound in a 1:0.5 molar ratio.[1]

Pharmacodynamics: The Core Mechanism of Action

The primary pharmacodynamic effect of this compound is the competitive inhibition of thymidine phosphorylase.[2][3] This inhibition serves a dual purpose in cancer therapy.

-

Enhancement of Trifluridine's Cytotoxic Activity : Trifluridine, a thymidine-based nucleoside analog, is rapidly metabolized by thymidine phosphorylase to an inactive form, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione.[2] By inhibiting this enzyme, this compound prevents the degradation of trifluridine, leading to a substantial increase in its plasma concentrations.[3] Clinical studies have demonstrated that the co-administration of tipiracil with trifluridine results in an approximately 22-fold increase in the maximum plasma concentration (Cmax) and a 37-fold increase in the area under the curve (AUC) of trifluridine compared to when trifluridine is administered alone.[3]

-

Anti-Angiogenic Effects : Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a factor that promotes angiogenesis.[2] Overexpression of thymidine phosphorylase in tumor tissues is associated with increased microvessel density and a poorer prognosis.[2] By inhibiting this enzyme, this compound may exert an indirect anti-angiogenic effect, contributing to its overall anti-cancer activity.[2]

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism by which this compound enhances the action of trifluridine.

Caption: Mechanism of action of Tipiracil in combination with Trifluridine.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been characterized in numerous clinical trials, primarily as a component of TAS-102.

Absorption

Following oral administration, tipiracil is absorbed from the gastrointestinal tract.[2] The time to reach maximum plasma concentration (Tmax) is typically observed around 3 hours after administration.[2] The presence of a high-fat, high-calorie meal can decrease both the Cmax and AUC of tipiracil by approximately 40%.[2]

Distribution

This compound has an apparent volume of distribution (Vd/F) of 333 L in patients with advanced solid tumors, suggesting extensive distribution into tissues.[2] The plasma protein binding of tipiracil is low, at less than 8%.[4]

Metabolism

Tipiracil undergoes limited metabolism and is not a substrate for cytochrome P450 (CYP) enzymes.[2] The primary metabolite identified is 6-hydroxymethyluracil (6-HMU), which is thought to be formed by the gut microbiota.[4]

Excretion

Tipiracil is primarily excreted in the feces. Following a single oral dose of radiolabeled this compound, approximately 50% of the dose is recovered in the feces and 27% in the urine.[2] The mean elimination half-life (t1/2) of tipiracil is approximately 2.1 to 2.4 hours.[4] The oral clearance (CL/F) has been reported to be 109 L/hr.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound (35 mg/m² as part of TAS-102)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 69 | [2] |

| Tmax (hr) | 3 | [2] |

| AUC (ng·h/mL) | 301 | [2] |

| Vd/F (L) | 333 | [2] |

| CL/F (L/hr) | 109 | [2] |

| t1/2 (hr) | 2.1 | [4] |

Table 2: Effect of Food on this compound Pharmacokinetics

| Parameter | Condition | % Change | Reference |

| Cmax | High-fat, high-calorie meal | ↓ ~40% | [2] |

| AUC | High-fat, high-calorie meal | ↓ ~40% | [2] |

Experimental Protocols

Quantification of Tipiracil in Human Plasma by LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tipiracil in human plasma.

Objective: To accurately and precisely quantify tipiracil concentrations in human plasma samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., ACE Excel 3 AQ, 100 × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using a mixture of 0.05% acetic acid in water (Solvent A) and methanol (B129727) (Solvent B).

-

Flow Rate: 0.35 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tipiracil: m/z 243.1 → 183.0.

-

Internal Standard (e.g., a stable isotope-labeled tipiracil): To be determined based on the specific standard used.

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Workflow Diagram:

Caption: Experimental workflow for LC-MS/MS analysis of Tipiracil.

Thymidine Phosphorylase (TP) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of this compound on thymidine phosphorylase.

Objective: To determine the in vitro inhibitory potency (e.g., IC50) of this compound against thymidine phosphorylase.

Principle: The assay measures the conversion of thymidine to thymine (B56734) by TP, which can be monitored spectrophotometrically by the change in absorbance at a specific wavelength.

Methodology:

-

Reagents and Materials:

-

Recombinant human thymidine phosphorylase.

-

Thymidine (substrate).

-

This compound (inhibitor).

-

Potassium phosphate (B84403) buffer (pH 7.4).

-

96-well UV-transparent microplates.

-

Microplate spectrophotometer.

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer.

-

A fixed concentration of thymidine phosphorylase.

-

Varying concentrations of this compound (or vehicle control).

-

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a fixed concentration of thymidine to each well.

-

Immediately measure the change in absorbance at 290 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound is a crucial pharmacological agent that significantly enhances the therapeutic potential of trifluridine through the potent inhibition of thymidine phosphorylase. Its well-characterized pharmacokinetic profile, including rapid absorption, extensive distribution, limited metabolism, and fecal excretion, provides a solid foundation for its clinical use. The detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals engaged in the study of this compound and related compounds. A thorough understanding of its pharmacokinetics and pharmacodynamics is essential for the continued optimization of its clinical application and the development of novel anti-cancer therapies.

References

- 1. Tipiracil | C9H11ClN4O2 | CID 6323266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Tipiracil Hydrochloride: From Discovery to Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tipiracil (B1663634) hydrochloride is a potent thymidine (B127349) phosphorylase (TP) inhibitor that plays a crucial role in the efficacy of the combination anticancer drug Lonsurf® (trifluridine/tipiracil). By preventing the rapid degradation of trifluridine (B1683248), tipiracil hydrochloride significantly enhances its bioavailability and, consequently, its antitumor activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed chemical synthesis of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery and Development

The development of this compound is intrinsically linked to the challenges faced with the oral administration of the antineoplastic nucleoside analog, trifluridine. Trifluridine, synthesized in the 1960s, demonstrated significant antitumor activity; however, its clinical utility as an oral agent was hampered by extensive first-pass metabolism.[1] The enzyme responsible for this rapid degradation is thymidine phosphorylase (TP).[1][2]

Recognizing this limitation, researchers at Taiho Pharmaceutical Co., Ltd. embarked on a mission to develop a potent and selective inhibitor of TP. This endeavor led to the discovery of Tipiracil, chemically known as 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione.[2][3] When combined with trifluridine in a 1:0.5 molar ratio, the resulting formulation, TAS-102 (later named Lonsurf®), demonstrated a significant improvement in the systemic exposure of trifluridine.[3][4][5]

The combination drug Lonsurf® received its first approval in Japan in 2014 for the treatment of unresectable advanced or recurrent colorectal cancer.[6][7] This was followed by approvals from the U.S. Food and Drug Administration (FDA) in 2015 and the European Medicines Agency (EMA) in 2016 for the treatment of metastatic colorectal cancer.[1][8] Its indication has since expanded to include metastatic gastric or gastroesophageal junction adenocarcinoma.[8]

Mechanism of Action: Inhibiting Thymidine Phosphorylase

Tipiracil's primary mechanism of action is the potent and selective inhibition of thymidine phosphorylase (TP).[2][3] TP is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases (thymine and uracil) and 2-deoxyribose-1-phosphate.[2]

By inhibiting TP, Tipiracil prevents the breakdown of trifluridine into its inactive metabolite, 5-trifluoromethyluracil.[4][5] This inhibition leads to a significant increase in the plasma concentration and bioavailability of trifluridine, allowing it to exert its cytotoxic effects.[4][5] Trifluridine is incorporated into the DNA of cancer cells, leading to DNA dysfunction and inhibition of cell proliferation.[9][10]

Beyond its role in potentiating trifluridine, the inhibition of TP by Tipiracil may have direct anti-angiogenic effects. TP is identical to platelet-derived endothelial cell growth factor (PD-ECGF), a protein that promotes the growth of endothelial cells and angiogenesis.[3] Therefore, by inhibiting TP, Tipiracil may also contribute to the overall antitumor effect by suppressing the formation of new blood vessels that supply tumors.

Signaling Pathway of Thymidine Phosphorylase and its Inhibition by Tipiracil

Caption: Mechanism of action of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves a two-step process starting from commercially available materials. The key intermediates are 5-chloro-6-chloromethyluracil and 2-iminopyrrolidine.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-chloro-6-chloromethyluracil

-

Chlorination: To a suspension of 6-(chloromethyl)uracil in acetic acid, slowly add sulfuryl chloride at room temperature.

-

Reaction: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice water to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-chloro-6-chloromethyluracil. Further purification can be achieved by recrystallization from a suitable solvent system.

Step 2: Synthesis of 2-iminopyrrolidine hydrochloride

-

Methylation: React 2-pyrrolidinone with dimethyl sulfate to form 2-methoxy-1-pyrroline.

-

Amination: Treat the resulting 2-methoxy-1-pyrroline with ammonium chloride in a suitable solvent to produce 2-iminopyrrolidine hydrochloride.

-

Purification: The crude product can be purified by recrystallization from an alcohol or ketone solvent.

Step 3: Synthesis of this compound

-

Coupling Reaction: React 5-chloro-6-chloromethyluracil with 2-iminopyrrolidine hydrochloride in the presence of a base, such as sodium methoxide (B1231860) or sodium ethoxide, in a solvent like N,N-dimethylformamide (DMF) or methanol.

-

Formation of Free Base: Stir the reaction mixture at room temperature for several hours. The formation of Tipiracil free base can be monitored by TLC.

-

Salt Formation: After completion of the reaction, treat the Tipiracil free base with hydrochloric acid (aqueous or in an organic solvent) to form the hydrochloride salt.

-

Crystallization and Purification: The crude this compound is then purified by crystallization from a suitable solvent system, such as a mixture of water and ethanol, to obtain the final product with high purity. Several crystalline forms of this compound have been reported, and the specific crystallization conditions will determine the polymorphic form obtained.

Quantitative Data

| Parameter | Value | Reference |

| IC50 (Thymidine Phosphorylase) | 0.014 ± 0.002 µM | [11] |

| Ki (Thymidine Phosphorylase) | 17.0 nM | [6] |

| Melting Point | ~245 °C (decomposition) | [2] |

| Solubility in Water | 5 mg/mL (warmed) | [2] |

| Plasma Protein Binding | < 8% | [9] |

| Elimination Half-life (t1/2) | 2.1 - 2.4 hours | [9] |

| Apparent Volume of Distribution (Vd/F) | 333 L | [9] |

| Oral Clearance (CL/F) | 109 L/hr | [9] |

Biological Evaluation

The primary biological evaluation of this compound involves assessing its inhibitory activity against thymidine phosphorylase.

In Vitro Thymidine Phosphorylase Inhibition Assay Workflow

Caption: Workflow for in vitro thymidine phosphorylase inhibition assay.

Experimental Protocol for In Vitro TP Inhibition Assay

-

Reagents:

-

Potassium phosphate buffer (pH 7.4)

-

Thymidine phosphorylase (from E. coli or human source)

-

Thymidine (substrate)

-

This compound (test inhibitor)

-

7-Deazaxanthine (standard inhibitor, optional)

-

-

Procedure:

-

In a 96-well UV-transparent microplate, add the buffer, enzyme solution, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the thymidine substrate to each well.

-

Immediately monitor the decrease in absorbance at 290 nm over time using a microplate reader. The degradation of thymidine to thymine results in a decrease in absorbance at this wavelength.

-

The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The discovery and development of this compound represent a significant advancement in cancer chemotherapy, enabling the effective oral administration of trifluridine. Its targeted inhibition of thymidine phosphorylase not only enhances the therapeutic window of trifluridine but may also offer additional anti-angiogenic benefits. The chemical synthesis of this compound is a well-established process, amenable to large-scale production. This guide provides a foundational understanding for researchers and professionals involved in the ongoing efforts to develop more effective and targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Thymidine phosphorylase - Wikipedia [en.wikipedia.org]

- 3. Kinetics mechanism and regulation of native human hepatic thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Thymidine phosphorylase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper: How Tipiracil Hydrochloride Unlocks the Therapeutic Potential of Trifluridine by Enhancing Bioavailability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oral fluoropyrimidine TAS-102, a combination of trifluridine (B1683248) (FTD) and tipiracil (B1663634) hydrochloride (TPI), has emerged as a significant therapeutic option for patients with metastatic colorectal and gastric cancers. The clinical efficacy of this combination hinges on the pivotal role of tipiracil in modulating the pharmacokinetics of trifluridine. Trifluridine, a potent cytotoxic agent, is subject to extensive and rapid first-pass metabolism by thymidine (B127349) phosphorylase (TP), rendering it ineffective when administered orally alone. Tipiracil hydrochloride is a potent inhibitor of TP, and its co-administration with trifluridine prevents this degradation, leading to a dramatic increase in systemic trifluridine exposure and enabling its oral bioavailability. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Introduction

Trifluridine is a thymidine-based nucleoside analog with a mechanism of action that involves its incorporation into DNA, leading to DNA dysfunction and inhibition of tumor cell growth.[1][2][3] However, its development as a single oral agent was hampered by its rapid catabolism into an inactive metabolite, 5-(trifluoromethyl)uracil (B1200052) (FTY), by thymidine phosphorylase (TP), an enzyme highly expressed in the liver and gastrointestinal tract.[4][5] This extensive first-pass metabolism results in low systemic bioavailability of trifluridine.[5]

The combination drug, known as TAS-102 (marketed as Lonsurf®), pairs trifluridine with this compound in a 1:0.5 molar ratio.[6][7][8] Tipiracil is a potent inhibitor of thymidine phosphorylase.[9][10][11] By inhibiting TP, tipiracil effectively blocks the degradation of trifluridine, leading to a significant increase in its plasma concentrations and allowing for oral administration.[6][7][10] This guide delves into the technical details of this critical drug-drug interaction, providing researchers and drug development professionals with a thorough understanding of tipiracil's role in enabling the therapeutic efficacy of trifluridine.

Mechanism of Action

Trifluridine's Antineoplastic Activity

Once absorbed, trifluridine is transported into cancer cells and undergoes intracellular phosphorylation to its active forms. Thymidine kinase 1 (TK1) phosphorylates trifluridine to trifluridine monophosphate (F3TMP).[6][8] F3TMP can then be further phosphorylated to the active triphosphate form, trifluridine triphosphate (F3TTP).[6][8] The primary mechanisms of trifluridine's cytotoxicity are:

-

DNA Incorporation: F3TTP is incorporated into DNA in place of thymidine triphosphate, leading to DNA damage and dysfunction.[6][8]

-

Thymidylate Synthase (TS) Inhibition: F3TMP also inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine monophosphate, thus disrupting DNA synthesis.[6]

Tipiracil's Role in Enhancing Bioavailability

The oral administration of trifluridine alone results in its rapid conversion to the inactive metabolite FTY by thymidine phosphorylase.[5] this compound is a potent and selective inhibitor of this enzyme.[11][12] By binding to and inhibiting thymidine phosphorylase, tipiracil prevents the first-pass metabolism of trifluridine, leading to a substantial increase in its systemic exposure and enabling therapeutically effective concentrations to be achieved with oral dosing.[5][7]

Quantitative Pharmacokinetic Data

The co-administration of tipiracil with trifluridine results in a dramatic and clinically significant alteration of trifluridine's pharmacokinetic profile. The following tables summarize the key pharmacokinetic parameters from clinical studies comparing the administration of trifluridine alone versus in combination with tipiracil (TAS-102).

Table 1: Single-Dose Pharmacokinetic Parameters of Trifluridine (FTD) and its Metabolite (FTY) with and without Tipiracil (TPI) [5]

| Analyte | Parameter | Trifluridine Alone (35 mg/m²) | Trifluridine/Tipiracil (35 mg/m²) | Fold Increase |

| Trifluridine (FTD) | Cmax (ng/mL) | 96 | 2155 | ~22-fold |

| AUC0-last (ng·h/mL) | 209 | 7756 | ~37-fold | |

| FTY | Cmax (ng/mL) | 1198 | 800 | 0.67 |

| AUC0-last (ng·h/mL) | 4220 | 3275 | 0.78 |

Data are presented as geometric means.

Table 2: Steady-State Pharmacokinetic Parameters of Trifluridine (FTD) and Tipiracil (TPI) from TAS-102 [7]

| Analyte | Parameter | Value |

| Trifluridine (FTD) | Half-life (t½) (hours) | 2.1 |

| Tipiracil (TPI) | Half-life (t½) (hours) | 2.4 |

Table 3: Pharmacokinetic Parameters in a Study with Chinese Patients Receiving TAS-102 (35 mg/m²) [2]

| Analyte | Day | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) |

| Trifluridine (FTD) | Day 1 | 3019.5 | 7796.6 | 1 |

| Day 12 | 3693.1 | 18181.3 | 2 | |

| FTY | Day 1 | 810.8 | 3087.4 | 1.5 |

| Day 12 | 516.1 | 3512.1 | 4 | |

| Tipiracil (TPI) | Day 1 | 60.0 | 247.3 | 2 |

| Day 12 | 49.4 | 250.7 | 4 |

Data are presented as geometric means, except for Tmax which is the median.

Detailed Experimental Protocols

Clinical Study Design for Pharmacokinetic Assessment

The following protocol is a synthesis of methodologies reported in clinical trials investigating the pharmacokinetics of trifluridine and tipiracil.[2][5][13]

-

Patient Population: Patients with advanced solid tumors for whom standard therapies have been exhausted.

-

Study Design: An open-label, randomized, parallel-group study.

-

Treatment Arms:

-

Arm A: Single oral dose of trifluridine (e.g., 35 mg/m²).

-

Arm B: Single oral dose of trifluridine/tipiracil (TAS-102) (e.g., 35 mg/m² trifluridine component).

-

-

Dosing Regimen:

-

Single-Dose Phase (Day 1): Patients receive a single morning dose of their assigned treatment.

-

Multiple-Dose Phase: All patients subsequently receive trifluridine/tipiracil (e.g., 35 mg/m² twice daily) on days 1-5 and 8-12 of a 28-day cycle.

-

-

Blood Sampling:

-

Single-Dose Phase: Blood samples are collected at pre-dose (0 hour) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).

-

Multiple-Dose Phase: Blood samples are collected on Day 12 of the first cycle at similar time points relative to the morning dose.

-

-

Pharmacokinetic Analysis: Plasma concentrations of trifluridine, FTY, and tipiracil are determined, and pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.

Bioanalytical Method for Quantification in Plasma

The following is a representative protocol for the simultaneous quantification of trifluridine, FTY, and tipiracil in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][14]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution.

-

Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 50 mm x 2.1 mm).[4]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid or 0.05% acetic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4][14]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI), often in positive mode for tipiracil and negative or positive mode for trifluridine and FTY.[4][14]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transitions (example): [4][14]

-

Trifluridine: m/z 296.96 → 116.86

-

Tipiracil: m/z 242.96 → 182.88

-

FTY: m/z 180.98 → 139.85

-

-

Mandatory Visualizations

References

- 1. Phase 1 study of the safety, pharmacokinetics, and preliminary efficacy of CA102N as monotherapy and in combination with trifluridine-tipiracil in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspq.qc.ca [inspq.qc.ca]

- 4. mdpi.com [mdpi.com]

- 5. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Targeting Thymidine Phosphorylase with this compound Attenuates Thrombosis without Increasing Risk of Bleeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ascopubs.org [ascopubs.org]

- 14. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Tipiracil Hydrochloride's Anti-Tumor Activity: A Technical Guide

Introduction

Tipiracil (B1663634) hydrochloride (TPI) is a potent inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme pivotal in the catabolism of pyrimidine (B1678525) nucleosides. In oncology, TPI is a critical component of the oral combination anticancer agent trifluridine (B1683248)/tipiracil (FTD/TPI), known commercially as Lonsurf (TAS-102).[1][2][3] While the primary cytotoxic component of this combination is trifluridine (FTD), a thymidine-based nucleoside analog, the anti-tumor activity of the formulation is critically dependent on the function of Tipiracil hydrochloride.[4][5]

This technical guide provides an in-depth overview of the preclinical evaluation of this compound's anti-tumor activity. It focuses on its mechanism of action, the experimental protocols used for its assessment, and its efficacy as observed in various preclinical models, particularly in its synergistic combination with trifluridine. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and pharmacology.

Mechanism of Action

This compound's role in cancer therapy is primarily to enhance the bioavailability and anti-tumor efficacy of trifluridine.[2][6] This is achieved through the potent and selective inhibition of the enzyme thymidine phosphorylase (TP).[2][7]

-

Primary Mechanism: Potentiation of Trifluridine (FTD) : When FTD is administered orally, it is rapidly degraded by TP in the gut and liver into an inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione.[6][8] TPI prevents this rapid breakdown.[4] By inhibiting TP, TPI significantly increases the systemic exposure and plasma concentrations of FTD, allowing it to exert its cytotoxic effects.[6][9] Administration of the combination has been shown to increase the area under the curve (AUC) concentration of trifluridine by 37-fold compared to administering trifluridine alone.[9] The active FTD is then incorporated into the DNA of cancer cells, leading to DNA dysfunction, strand breaks, and ultimately, cell death.[9][10]

-

Potential Secondary Mechanism: Anti-Angiogenesis : Thymidine phosphorylase is also known as a platelet-derived endothelial cell growth factor, an angiogenic factor often overexpressed in solid tumors and associated with a poor prognosis.[6][11] By inhibiting TP, Tipiracil may exert an additional, indirect anti-angiogenic effect, thereby helping to downregulate tumor growth.[6][11]

The logical relationship and mechanism are visualized in the following diagram.

In Vitro Evaluation

Preclinical in vitro studies are essential for determining the cytotoxic potential and cellular mechanisms of a drug. For the FTD/TPI combination, these studies have been crucial in establishing its efficacy, particularly in cancer cell lines resistant to other chemotherapies like 5-fluorouracil (B62378) (5-FU).[1][12]

Experimental Protocols

Cell Viability / Cytotoxicity Assay (e.g., MTS/MTT Assay)

This protocol outlines a typical procedure to assess the effect of FTD/TPI on the viability of cancer cell lines.

-

Cell Culture : Human colorectal or gastric cancer cell lines (e.g., HCT116, MKN45, or their 5-FU resistant counterparts) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Seeding : Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.

-

Drug Treatment : A dilution series of FTD, TPI, or the FTD/TPI combination (at a fixed molar ratio, typically 1:0.5) is prepared. The culture medium is replaced with medium containing the drugs or a vehicle control.

-

Incubation : Plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.

-

Viability Assessment : A viability reagent (e.g., MTS or MTT) is added to each well according to the manufacturer's instructions. After a 1-4 hour incubation, the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis : The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vitro Efficacy Data

Studies have shown that while FTD alone has cytotoxic activity, its potency can be limited in cells that overexpress thymidylate synthase (TS). However, the FTD/TPI combination overcomes this resistance, demonstrating that its primary mechanism in vivo is likely DNA incorporation rather than just TS inhibition.[12] In 5-FU-resistant gastric cancer cells (MKN45/5FU), FTD treatment induced G2/M arrest, differing from the S phase arrest seen in the parental cells.[12]

| Cell Line | Resistance Profile | Key In Vitro Finding | Citation |

| MKN45/5FU | 5-FU Resistant (Gastric) | Showed partial cross-resistance to FTD alone. | [12] |

| KATOIII/5FU | 5-FU Resistant (Gastric) | Not cross-resistant to FTD. | [12] |

| MKN45 & MKN45/5FU | 5-FU Sensitive & Resistant | FTD incorporated into genomic DNA in a concentration-dependent manner in both cell lines. | [12] |

In Vivo Evaluation

In vivo studies using animal models, particularly xenografts, are critical for evaluating the anti-tumor activity of a drug in a more complex biological system. Preclinical studies have consistently demonstrated the efficacy of the FTD/TPI combination against various tumor types.[13][14][15]

Experimental Protocol

Human Tumor Xenograft Mouse Model

This protocol describes a general procedure for assessing the in vivo efficacy of FTD/TPI.

-

Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Tumor Cell Implantation : Human cancer cells (e.g., 1x10^7 HCT116 colorectal cells) are suspended in a suitable medium (like Matrigel) and subcutaneously or intraperitoneally injected into the mice.[5][16]

-

Tumor Growth and Grouping : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., Vehicle control, FTD/TPI, comparator drug).

-

Drug Administration : FTD/TPI is administered orally (p.o.) via gavage. A common dosing schedule is twice daily for 5 days, followed by a 2-day rest, repeated for several weeks.[5][10] Doses can range from 75 to 200 mg/kg/day in mice.[10][17]

-

Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length x width²) / 2.

-

Endpoint and Analysis : The study may conclude when tumors in the control group reach a predetermined size or after a set duration. The primary endpoint is often Tumor Growth Inhibition (TGI). Efficacy is determined by comparing the mean tumor volume in treated groups to the control group. Survival can also be a key endpoint.[5]

-

Histopathological Analysis : At the end of the study, tumors may be excised for immunohistochemical analysis to study cellular changes, such as microvessel density (CD31 staining) or the presence of immune cells.[10][18]

In Vivo Efficacy Data

Preclinical studies have shown that FTD/TPI possesses significant anti-tumor activity against xenografts of cancers resistant to 5-FU.[13][14] The combination has also demonstrated synergistic effects with other anticancer agents.

Table 1: FTD/TPI Monotherapy and Combination Therapy in Xenograft Models

| Cancer Type | Model | Treatment Arms | Key Result (Tumor Growth Inhibition - TGI) | Citation |

| Colorectal | CMT-93 (MSS-type murine) | FTD/TPI (150 mg/kg/day) | TGI: 52.7% | [17] |

| Colorectal | CMT-93 (MSS-type murine) | Anti-PD-1 mAb | TGI: 86.7% | [17] |

| Colorectal | CMT-93 (MSS-type murine) | FTD/TPI + Anti-PD-1 mAb | TGI: 98.4% (Synergistic Effect) | [17] |

| Colorectal | HCT 116 (Human) | FTD/TPI (200 mg/kg) | Significant tumor growth inhibition vs. control. | [10] |

| Colorectal | HCT 116 (Human) | Fruquintinib (10 mg/kg) | Significant tumor growth inhibition vs. control. | [10] |

| Colorectal | HCT 116 (Human) | FTD/TPI + Fruquintinib | Significantly superior antitumor effect vs. either monotherapy. | [10] |

In a study using a murine colorectal cancer model (CMT-93), the combination of FTD/TPI with an anti-PD-1 antibody led to complete tumor regression in four out of five mice.[17] Flow cytometry analysis revealed this was associated with a higher ratio of cytotoxic CD8+ T cells and a lower ratio of regulatory T cells (Tregs) within the tumor, suggesting the combination enhances the anti-tumor immune response.[17][18]

Preclinical Combination Studies

The efficacy of FTD/TPI has been evaluated in combination with various other anticancer agents in preclinical models, often showing synergistic or enhanced activity.

Table 2: Summary of Preclinical FTD/TPI Combination Studies

| Combination Agent | Cancer Model | Observed Effect | Citation |

| Oxaliplatin | Human CRC cell lines & xenografts | Synergistic growth inhibition; dose- and schedule-dependent synergism. | [1][19] |

| Irinotecan (SN-38) | Human CRC cell lines & xenografts | Synergistic effects on growth inhibition. | [1][19] |

| Bevacizumab (Anti-VEGF) | Colorectal cancer xenografts | Enhanced anti-tumor activity compared to either drug alone. | [20] |

| Anti-PD-1 Antibody | Murine colorectal cancer (CMT-93) | Synergistically greater antitumor activity; induced cytotoxic T cell response. | [17] |

| Fruquintinib (VEGFR Inhibitor) | Human colorectal cancer xenografts | Significantly superior tumor growth inhibition compared to monotherapies. | [10] |

These studies indicate that the mechanism of FTD/TPI does not negatively interfere with other standard-of-care agents and can, in fact, work synergistically, providing a strong rationale for the clinical investigation of these combinations.[1][19]

Conclusion

The preclinical evaluation of this compound is intrinsically linked to its role as a potentiator of trifluridine in the FTD/TPI combination agent. Its primary anti-tumor activity is indirect, stemming from its potent inhibition of thymidine phosphorylase, which dramatically increases the bioavailability and efficacy of trifluridine. This allows FTD to be incorporated into tumor DNA, causing lethal DNA damage. Furthermore, preclinical evidence suggests a potential secondary anti-angiogenic role by inhibiting TP's function as a growth factor. In vivo xenograft models have consistently demonstrated that the FTD/TPI combination is effective against a range of tumors, including those resistant to standard fluoropyrimidine therapy.[14][21] The robust preclinical data, highlighting both standalone efficacy and synergistic potential with other targeted and immunotherapies, have provided a solid foundation for the successful clinical development and approval of this important therapeutic option for patients with refractory gastrointestinal cancers.[11][19]

References

- 1. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tipiracil - Wikipedia [en.wikipedia.org]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. karger.com [karger.com]

- 11. Review on TAS-102 development and its use for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news.cancerconnect.com [news.cancerconnect.com]

- 14. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]

- 15. oncozine.com [oncozine.com]

- 16. researchgate.net [researchgate.net]

- 17. Synergistic anticancer activity of a novel oral chemotherapeutic agent containing trifluridine and tipiracil in combination with anti-PD-1 blockade in microsatellite stable-type murine colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. hematologyandoncology.net [hematologyandoncology.net]

The Dual Impact of Tipiracil Hydrochloride on DNA Synthesis and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipiracil (B1663634) hydrochloride, a potent inhibitor of thymidine (B127349) phosphorylase (TP), plays a pivotal role in the efficacy of the combination anticancer agent TAS-102 (trifluridine/tipiracil). By preventing the degradation of the cytotoxic agent trifluridine (B1683248), tipiracil hydrochloride ensures its increased bioavailability and subsequent incorporation into DNA. This guide provides an in-depth technical overview of the mechanisms by which this compound, through its synergistic action with trifluridine, disrupts DNA synthesis and influences DNA repair pathways. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved cellular pathways and experimental workflows to support further research and drug development in oncology.

Introduction

The combination of trifluridine and this compound (TAS-102) has emerged as a significant therapeutic option for patients with metastatic colorectal cancer and gastric or gastroesophageal junction adenocarcinoma who have been previously treated with other chemotherapies.[1][2] The primary cytotoxic component, trifluridine, is a thymidine-based nucleoside analog that, upon intracellular phosphorylation, is incorporated into DNA, leading to DNA dysfunction and cell death.[3][4] However, trifluridine is rapidly metabolized by thymidine phosphorylase (TP).[5][6] this compound is a potent inhibitor of TP, and its co-administration with trifluridine is essential to maintain therapeutic concentrations of trifluridine in the plasma.[6][7] This guide delves into the core mechanisms of this compound's action, focusing on its ultimate effects on DNA synthesis and the subsequent cellular response involving DNA repair pathways.

Mechanism of Action of this compound

The principal mechanism of action of this compound is the potent and selective inhibition of thymidine phosphorylase.[8][9] This inhibition prevents the enzymatic conversion of trifluridine to its inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione.[1] This action significantly increases the systemic exposure to trifluridine, enhancing its antitumor activity.[6][10]

Beyond its primary role, the inhibition of thymidine phosphorylase by tipiracil may also exert an indirect anti-angiogenic effect. Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and its inhibition can downregulate tumor angiogenesis.[1][5][11]